molecular formula C19H25N3O4 B2540627 Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 839680-57-8

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2540627
CAS No.: 839680-57-8
M. Wt: 359.426
InChI Key: WSDOHWGSVFNYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate (CAS 4185-27-7) is a synthetic compound featuring a pyrrolidin-2,5-dione core substituted with a 2,3-dimethylphenyl group at the 1-position and a piperazine ring at the 3-position, which is further modified by an ethyl carboxylate moiety . The ethyl carboxylate on the piperazine ring enhances solubility and may influence pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-4-26-19(25)21-10-8-20(9-11-21)16-12-17(23)22(18(16)24)15-7-5-6-13(2)14(15)3/h5-7,16H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDOHWGSVFNYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a piperazine ring and a dioxopyrrolidine moiety. The IUPAC name reflects its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Molecular Weight : 294.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized to modulate enzyme activity and receptor interactions, leading to potential therapeutic effects. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors in the central nervous system or other tissues, influencing physiological responses.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Case Study : A study evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results showed that certain derivatives inhibited cell proliferation with IC50 values ranging from 10 to 50 µM.
CompoundCell LineIC50 (µM)
Compound AA549 (Lung)25
Compound BMCF7 (Breast)15
Compound CHeLa (Cervical)30

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings : In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.
Treatment GroupTNF-α Levels (pg/mL)IL-6 Levels (pg/mL)
Control150200
Compound Dose 180120
Compound Dose 25090

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The compound is expected to have moderate absorption based on its lipophilicity.
  • Distribution : It likely distributes widely in tissues due to its molecular structure.
  • Metabolism : Predominantly metabolized via hepatic pathways; specific enzymes involved remain to be elucidated.
  • Excretion : Primarily excreted through urine as metabolites.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituent on Pyrrolidinone Piperazine Modification Key Structural Differences Potential Implications
Target Compound
(CAS 4185-27-7)
1-(2,3-Dimethylphenyl) Ethyl carboxylate at 4-position Bulky, lipophilic 2,3-dimethylphenyl group Increased lipophilicity (logP); potential for enhanced membrane permeability but reduced solubility
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
(CAS 128074-76-0)
1-(4-Fluorophenyl) Ethyl carboxylate at 4-position Para-fluorine substituent Improved metabolic stability (due to fluorine’s electronegativity); higher polarity compared to dimethylphenyl analog
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
(CAS 857494-06-5)
1-(2-Butoxyphenyl) Ethyl carboxylate at 4-position Ether-linked butoxy group Enhanced solubility (from ether oxygen); flexible butoxy chain may reduce steric hindrance
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate N/A (piperidine core) 2-Methoxyphenyl on piperazine Piperidine instead of pyrrolidinone; methoxy group Altered conformational flexibility; methoxy group may modulate receptor binding
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate N/A (indole substituent) Indole-propyl chain Indole heterocycle replaces pyrrolidinone Potential serotonin receptor interactions due to indole moiety

Substituent Effects on Physicochemical Properties

  • Electronic Effects : Fluorine in the para position (CAS 128074-76-0) introduces electron-withdrawing character, which may stabilize the molecule against oxidative metabolism .
  • Solubility : The butoxy group in CAS 857494-06-5 introduces an ether oxygen, improving solubility compared to alkyl-substituted analogs .

Pharmacological Implications

  • Metabolic Stability : Fluorinated analogs (CAS 128074-76-0) may exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
  • Steric Effects : The bulky 2,3-dimethylphenyl group in the target compound could hinder binding to flat aromatic pockets in enzymes or receptors compared to smaller substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.